Reserpine is an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria. It has a role as an antihypertensive agent, a first generation antipsychotic, an adrenergic uptake inhibitor, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, an environmental contaminant, a xenobiotic and a plant metabolite. It is an alkaloid ester, a methyl ester and a yohimban alkaloid. It is functionally related to a reserpic acid.
An alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria. Reserpine inhibits the uptake of norepinephrine into storage vesicles resulting in depletion of catecholamines and serotonin from central and peripheral axon terminals. It has been used as an antihypertensive and an antipsychotic as well as a research tool, but its adverse effects limit its clinical use. The FDA withdrew its approval for the use of all oral dosage form drug products containing more than 1 mg of reserpine.
Reserpine is a Catecholamine-depleting Sympatholytic. The physiologic effect of reserpine is by means of Decreased Sympathetic Activity.
Reserpine is an oral antihypertensive medication that acts through inhibitor of alpha-adrenergic transmission and was one of the first antihypertensive agents introduced into clinical practice. Despite widescale use for many years, reserpine has not been shown to cause clinically apparent liver injury.
Reserpine is a natural product found in Rauvolfia yunnanensis, Rauvolfia serpentina, and other organisms with data available.
Reserpine is an alkaloid, derived from the roots of Rauwolfia serpentine and vomitoria, and an adrenergic uptake inhibitor with antihypertensive effects. Reserpine is lipid soluble and can penetrate blood-brain barrier. This agent binds and inhibits catecholamine pump on the storage vesicles in central and peripheral adrenergic neurons, thereby inhibiting the uptake of norepinephrine, dopamine serotonin into presynaptic storage vesicles. This results in catecholamines and serotonin lingering in the cytoplasm where they are destroyed by intraneuronal monoamine oxidase, thereby causing the depletion of catecholamine and serotonin stores in central and peripheral nerve terminals. Depletion results in a lack of active transmitter discharge from nerve endings upon nerve depolarization, and consequently leads to a decreased heart rate and decreased arterial blood pressure as well as sedative effects.
Reserpine can cause cancer according to California Labor Code.
An alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria. Reserpine inhibits the uptake of norepinephrine into storage vesicles resulting in depletion of catecholamines and serotonin from central and peripheral axon terminals. It has been used as an antihypertensive and an antipsychotic as well as a research tool, but its adverse effects limit its clinical use.
See also: Chlorothiazide; reserpine (component of); Hydroflumethiazide; reserpine (component of); Reserpine; trichlormethiazide (component of) ... View More ...
Reserpine
CAS No.: 50-55-5
Cat. No.: VC21345321
Molecular Formula: C33H40N2O9
Molecular Weight: 608.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50-55-5 |
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Molecular Formula | C33H40N2O9 |
Molecular Weight | 608.7 g/mol |
IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Standard InChI | InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 |
Standard InChI Key | QEVHRUUCFGRFIF-MDEJGZGSSA-N |
Isomeric SMILES | CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Impurities | Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. |
Canonical SMILES | COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Colorform | White or pale buff to slightly yellowish powder Long prisms from dil acetone |
Melting Point | 507 to 509 °F (decomposes) (NTP, 1992) 264.5 °C |
Chemical Structure and Properties
Physical and Chemical Properties
Reserpine appears as a white to pale buff or slightly yellowish crystalline substance with a characteristic bitter taste . One of its notable properties is its sensitivity to light exposure, causing it to darken gradually, especially in solution form . The compound has limited water solubility but dissolves well in certain organic solvents.
Property | Characteristic |
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Physical appearance | White to yellowish crystalline powder |
Molecular formula | C₃₃H₄₀N₂O₉ |
Molecular weight | 608.69 |
Melting point | ~265°C (decomposes) |
Solubility | Practically insoluble in water, freely soluble in chloroform, slightly soluble in acetone, very slightly soluble in ethanol |
Optical activity | [α]D26 -164° (c = 0.96 in pyridine); [α]D26 -168° (c = 0.624 in DMF) |
Stability | Darkens slowly in light; combustible; incompatible with strong acids, reducing agents, oxidizing agents |
Structural Characteristics
Reserpine possesses a complex structure containing an indole nucleus that contributes to its susceptibility to decomposition by light and oxidation . The molecule contains two nitrogen atoms - one secondary (-NH-) and one tertiary - with the latter allowing formation of a methiodide derivative . Additionally, it contains five methoxy groups as demonstrated through methyl iodide production via the Zeisel method .
Upon alkaline hydrolysis, reserpine yields 3,4,5-trimethoxy benzoic acid, methanol, and reserpic acid (C₂₂H₂₈N₂O₅), indicating its diester structure . The presence of a secondary alcoholic group is confirmed through oxidation reactions that produce ketone derivatives . The specific positioning of functional groups has been elucidated through oxidation experiments that yield compounds such as 4-methoxy-N-oxalyl anthranilic acid, confirming the presence and arrangement of the indole ring system with appropriately positioned methoxy groups .
Pharmacological Mechanisms
Mechanism of Action
Reserpine exhibits its primary pharmacological effects through the inhibition of vesicular monoamine transporters (VMATs), specifically targeting the ATP/Mg²⁺ pump responsible for the sequestration of neurotransmitters into storage vesicles within presynaptic neurons . This mechanism results in the depletion of catecholamines (including norepinephrine and dopamine) and serotonin (5-hydroxytryptamine) from both central and peripheral nerve terminals .
The monoamines that fail to be sequestered into storage vesicles become susceptible to metabolism by monoamine oxidase (MAO), leading to significant reduction in available neurotransmitters . This depletion affects multiple physiological systems:
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Cardiovascular system: Decreased sympathetic tone resulting in reduced heart rate and lowered arterial blood pressure
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Central nervous system: Sedative and tranquilizing effects attributed to the depletion of brain monoamines
Reserpine irreversibly inhibits both human isoforms of vesicular monoamine transporter - VMAT1 and VMAT2 - with inhibition constants (Ki) of 34 nM and 12 nM, respectively . Additionally, it has been shown to inhibit the multidrug resistance protein P-glycoprotein with an IC₅₀ of 0.5 μM .
Pharmacokinetics
Reserpine demonstrates complex pharmacokinetic properties characterized by slow onset of action and sustained effects that may persist for extended periods even after drug discontinuation . Following oral administration, reserpine reaches mean maximum plasma concentrations approximately 2.5 hours post-dose .
Pharmacokinetic Parameter | Value |
---|---|
Time to peak plasma level | 2.5 hours |
Peak plasma concentration | ~1.1 ng/ml (after 0.5 mg dose) |
Plasma protein binding | 95% |
Bioavailability | Approximately 50% |
Initial half-life | ~5 hours |
Terminal half-life | ~200 hours |
Excretion | ~1% excreted unchanged in urine; extensively metabolized |
The remarkably long terminal half-life of approximately 200 hours results in measurable plasma levels persisting for up to 14 days after a single dose administration . This extended pharmacokinetic profile contributes to both the sustained therapeutic effects and prolonged adverse reactions associated with reserpine therapy.
Therapeutic Applications
Management of Hypertension
Reserpine's primary contemporary medical application has been in the treatment of hypertension, particularly mild to moderate cases . Its antihypertensive actions result primarily from peripheral sympathetic nerve ending depletion of catecholamines, which reduces cardiac output and peripheral vascular resistance .
Historically, reserpine was administered as tablets containing 0.1 mg or 0.25 mg for oral administration . Despite its proven efficacy, including effectiveness in refractory hypertension, reserpine has been largely supplanted by newer antihypertensive agents with improved side effect profiles . Currently, it is considered a second-line treatment option in hypertension management .
The FDA has withdrawn approval for oral dosage forms containing more than 1 mg of reserpine, limiting its use to lower-dose formulations .
Traditional Medicinal Uses
In traditional Indian medicine, particularly Ayurveda, Rauwolfia serpentina extracts containing reserpine have been used for centuries to treat various conditions including:
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Hypertension
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Insanity and mental disorders
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Epilepsy
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Fever
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Snakebites
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Cholera
The traditional applications of this plant-derived compound informed its subsequent investigation and development as a pharmaceutical agent in Western medicine.
Clinical Considerations
Contraindications and Precautions
Due to its potential side effects, reserpine use requires careful consideration of several contraindications and precautions. The drug's action on both central and peripheral nervous systems necessitates caution in patients with a history of depression or other psychiatric disorders, as well as in those with gastrointestinal ulceration due to increased gastric secretion effects.
The prolonged half-life of reserpine (approximately 200 hours) means that adverse effects may persist for extended periods after discontinuation . This characteristic requires particular attention when initiating or discontinuing reserpine therapy, especially when switching to other medications with monoaminergic activity.
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